5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one 5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13572372
InChI: InChI=1S/C5H10N2O2/c8-3-4-1-6-5(9)7-2-4/h4,8H,1-3H2,(H2,6,7,9)
SMILES: C1C(CNC(=O)N1)CO
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol

5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one

CAS No.:

Cat. No.: VC13572372

Molecular Formula: C5H10N2O2

Molecular Weight: 130.15 g/mol

* For research use only. Not for human or veterinary use.

5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one -

Specification

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
IUPAC Name 5-(hydroxymethyl)-1,3-diazinan-2-one
Standard InChI InChI=1S/C5H10N2O2/c8-3-4-1-6-5(9)7-2-4/h4,8H,1-3H2,(H2,6,7,9)
Standard InChI Key ASIKEEIKJJQPQL-UHFFFAOYSA-N
SMILES C1C(CNC(=O)N1)CO
Canonical SMILES C1C(CNC(=O)N1)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydropyrimidine core, a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a hydroxymethyl (-CH₂OH) substituent at position 5. The IUPAC name, 5-(hydroxymethyl)-1,3-diazinan-2-one, reflects this arrangement. The partial saturation of the pyrimidine ring reduces aromaticity, enhancing reactivity at the hydroxymethyl group and carbonyl oxygen.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₁₀N₂O₂
Molecular Weight130.15 g/mol
IUPAC Name5-(hydroxymethyl)-1,3-diazinan-2-one
SolubilityLikely polar solvents (e.g., water, ethanol)
StabilityHygroscopic; requires dry storage

The hydroxymethyl group confers polarity, suggesting moderate solubility in polar solvents. Stability data indicate sensitivity to moisture, necessitating storage in sealed containers under anhydrous conditions.

Synthesis and Manufacturing

Traditional Synthesis Routes

The synthesis of 5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one is inferred from methods used for analogous tetrahydropyrimidines. A common approach involves cyclocondensation of 1,3-propanediamine with carbonyl-containing reagents. For example:

  • Cyclization with Urea/Thiourea: Reaction of 1,3-propanediamine with urea or thiourea yields 2-hydroxy- or 2-mercapto-tetrahydropyrimidines, respectively . Hydroxymethylation of these intermediates via formaldehyde under basic conditions could introduce the hydroxymethyl group.

  • Hydroxymethylation Post-Cyclization: Direct modification of preformed tetrahydropyrimidin-2(1H)-one using hydroxymethylating agents like formaldehyde in the presence of catalysts.

Table 2: Representative Synthesis Conditions

MethodReagents/ConditionsYieldSource
Cyclocondensation1,3-Propanediamine + Urea, 140°C30%
HydroxymethylationFormaldehyde, NaOH, 60°CN/A

Yields for hydroxymethylation remain unreported, but analogous reactions for pyrimidine derivatives typically achieve 40–60% efficiency.

Modern Innovations

Chemical Reactivity and Functionalization

Hydroxymethyl Group Reactivity

The primary alcohol group (-CH₂OH) undergoes typical alcohol reactions:

  • Esterification: Reaction with acyl chlorides or anhydrides to form esters.

  • Oxidation: Conversion to a carboxylic acid (-COOH) using strong oxidizing agents like KMnO₄.

  • Nucleophilic Substitution: Halogenation via thionyl chloride or PBr₃.

Ring Modifications

The tetrahydropyrimidine core can undergo:

  • Acylation: Acetic anhydride reacts at the ring nitrogen to form N-acetyl derivatives, as demonstrated for 2-phenyltetrahydropyrimidine .

  • Dehydrogenation: Catalytic dehydrogenation yields fully aromatic pyrimidines, though this remains unexplored for the hydroxymethyl variant .

CompoundActivityMechanismSource
5-FluorouracilAnticancerThymidylate synthase inhibition
Imidazole-based HO-1 inhibitorsAnticancer (prodrugs)ROS induction, HO-1 downregulation
2-MercaptotetrahydropyrimidineAntimicrobialEnzyme inhibition

Future Directions and Research Gaps

  • Synthetic Optimization: Systematic studies to improve hydroxymethylation yields and explore green chemistry approaches.

  • Biological Screening: In vitro and in vivo assays to evaluate anticancer, antimicrobial, and antiviral efficacy.

  • Prodrug Development: Leveraging the hydroxymethyl group for targeted drug delivery, inspired by 5-FU/HO-1 inhibitor hybrids .

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